molecular formula C23H21N3O2 B2611712 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 683794-22-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2611712
CAS No.: 683794-22-1
M. Wt: 371.44
InChI Key: KICACBVQBZQHRD-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the formation of the benzimidazole core followed by subsequent functionalization. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The resulting benzimidazole is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • 4-(1H-benzo[d]imidazol-2-yl)phenylamine

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide stands out due to its unique combination of the benzimidazole core with an isopropoxybenzamide group. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development and other applications .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15(2)28-17-13-11-16(12-14-17)23(27)26-19-8-4-3-7-18(19)22-24-20-9-5-6-10-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICACBVQBZQHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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